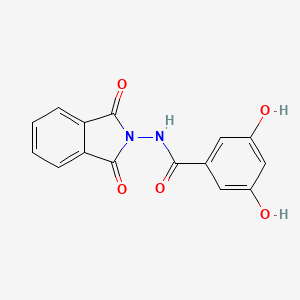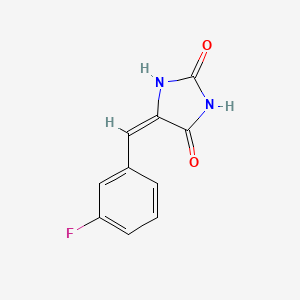![molecular formula C14H19NO3 B5507538 4-[(2-乙基苯氧基)乙酰基]吗啉](/img/structure/B5507538.png)
4-[(2-乙基苯氧基)乙酰基]吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to “4-[(2-ethylphenoxy)acetyl]morpholine” often involves multi-step processes, starting from basic precursors to the final compound. For instance, the synthesis of Ethyl 4-(4-Nitrophenoxy) picolinate, a related compound, was achieved through a three-step process from 2-picolinic acid, highlighting the complexity and the efficiency of synthesis routes for such molecules (Xiong et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in the morpholine family, including “4-[(2-ethylphenoxy)acetyl]morpholine,” can be characterized by various spectroscopic techniques. For example, N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexes have been studied, revealing insights into their structural characteristics through NMR spectroscopy and crystallography (Singh et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives is influenced by their functional groups. The introduction of the ethylphenoxy acetyl group in “4-[(2-ethylphenoxy)acetyl]morpholine” may impact its reactivity patterns, as seen in studies on similar compounds. For example, morpholine triflate has been used as a catalyst in a one-pot, four-component synthesis, demonstrating the versatility and reactivity of morpholine derivatives in multi-component reactions (Zhou et al., 2016).
Physical Properties Analysis
The physical properties of “4-[(2-ethylphenoxy)acetyl]morpholine” can be deduced by examining similar compounds. For instance, the crystal structures and hydrogen bonding patterns of morpholinium salts of phenoxyacetic acid analogues provide insight into the solid-state properties and intermolecular interactions of morpholine derivatives, which can be relevant for understanding the physical properties of “4-[(2-ethylphenoxy)acetyl]morpholine” (Smith & Lynch, 2015).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including “4-[(2-ethylphenoxy)acetyl]morpholine,” are shaped by their functional groups and molecular structure. Studies on similar compounds, such as the synthesis and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, provide valuable information on the solubility, stability, and reactivity of such molecules (Pernak et al., 2011).
科学研究应用
抗氧化活性
抗氧化剂在减轻生物系统中的氧化应激中起着至关重要的作用,抗氧化剂容量测定的研究揭示了化合物表现出抗氧化特性的各种机制。这些测定可以广泛地分为基于氢原子转移 (HAT) 反应的测定和基于电子转移 (ET) 的测定。这些测定背后的化学原理提供了对某些化合物(可能包括 4-[(2-乙基苯氧基)乙酰基]吗啉之类的衍生物)如何应用于评估不同生物背景下的抗氧化能力的研究的见解 (Huang, Ou, & Prior, 2005)。
基因功能抑制
吗啉寡聚物,包括可能与 4-[(2-乙基苯氧基)乙酰基]吗啉相关的吗啉寡聚物,已对其在各种模式生物中抑制基因功能的能力进行了探索。这种方法已显示出快速且特异性地研究基因功能而不具有遗传修饰的永久性的希望,为功能基因组学研究提供了有价值的工具 (Heasman, 2002)。
调节神经营养信号通路
多酚是一类广泛的植物化学物质,包括各种生物活性化合物,已证明对神经元存活、生长和分化具有显着影响。对这些影响的研究揭示了这些化合物的营养神经作用,包括它们激活涉及神经元健康和功能的关键信号通路的能力。鉴于 4-[(2-乙基苯氧基)乙酰基]吗啉等化合物的结构多功能性,可以想象它们可以类似地调节神经营养信号通路,为神经退行性疾病提供潜在的治疗途径 (Moosavi, Hosseini, Saso, & Firuzi, 2015)。
安全和危害
未来方向
Morpholine and its derivatives have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds suggest potential future directions for research .
属性
IUPAC Name |
2-(2-ethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-12-5-3-4-6-13(12)18-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNIJCKIIYSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylphenoxy)-1-morpholinoethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)
![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)
![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

